Pasiniazid

概要

説明

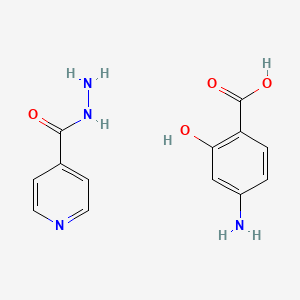

Pasiniazid is a pharmaceutical compound composed of isoniazid and 4-aminosalicylic acid. It is primarily used in the treatment of tuberculosis. Isoniazid is a bactericidal agent effective against organisms of the genus Mycobacterium, specifically Mycobacterium tuberculosis, Mycobacterium bovis, and Mycobacterium kansasii. 4-Aminosalicylic acid is an anti-tuberculosis drug that works by inhibiting folic acid synthesis and the synthesis of the cell wall component mycobactin, thus reducing iron uptake by Mycobacterium tuberculosis .

準備方法

Pasiniazid is synthesized by co-crystallizing equimolar amounts of isoniazid and 4-aminosalicylic acid dissolved in hot alcohol. This method ensures the formation of a stable compound that combines the therapeutic effects of both components . Industrial production methods involve the careful control of reaction conditions to ensure the purity and efficacy of the final product.

化学反応の分析

Pasiniazid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound, altering its chemical properties.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, potentially leading to new derivatives with different therapeutic properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Scientific Research Applications

Pasiniazid has several key applications in scientific research:

Drug Resistance Studies

Research has focused on the efficacy of this compound against isoniazid-resistant strains of Mycobacterium tuberculosis. A study involving 109 INH-resistant isolates found that this compound maintained effectiveness against many strains that were resistant to both isoniazid and para-aminosalicylic acid .

Table 1: Resistance Patterns Against this compound

| Resistance Type | Number of Isolates | Susceptibility to this compound |

|---|---|---|

| INH-resistant | 109 | 52 (47.7%) susceptible |

| PAS-resistant | 13 | 11 (84.6%) susceptible |

| Dual resistant | 21 | Resistant |

This data indicates that this compound could serve as a viable alternative in cases where traditional therapies fail due to resistance.

Combination Therapies

This compound is often studied in combination with other antitubercular agents to enhance treatment efficacy against MDR-TB. A multicenter prospective study in China evaluated a regimen including this compound along with amikacin, fluoroquinolones, and cycloserine. The overall favorable treatment rate was reported at 79.8%, demonstrating the compound's role in improving treatment outcomes .

Table 2: Treatment Regimen Outcomes

| Treatment Regimen | Total Patients | Favorable Outcomes (%) |

|---|---|---|

| Amikacin + Fluoroquinolones + Cycloserine + this compound + Pyrazinamide | 114 | 79.8 |

Pharmacokinetic Studies

This compound's pharmacokinetics have been explored to understand its absorption and metabolism better. Studies suggest that this compound is well absorbed and has a favorable safety profile, making it suitable for use in various patient populations, including those with complicated drug resistance .

Case Studies

- Cross-Resistance Analysis : A study conducted on INH-resistant Mycobacterium tuberculosis isolates demonstrated that mutations associated with resistance did not significantly affect susceptibility to this compound, suggesting its potential as an effective treatment option even in resistant cases .

- Multidrug-Resistant Tuberculosis Treatment : In a clinical trial involving patients with MDR-TB, this compound was included in a comprehensive regimen that resulted in high treatment success rates, underscoring its importance in managing complex cases of tuberculosis .

作用機序

パシニアジドは、細菌の細胞壁のミコール酸合成に不可欠な細菌酵素InhAを標的にして作用します。パシニアジドの成分であるイソニアジドは、細菌カタラーゼによって活性化されるプロドラッグです。活性化されると、NAD補酵素と共有結合的な付加物を形成することによりInhAを阻害します。4-アミノサリチル酸は葉酸合成とミコバクチン合成を阻害し、結核菌による鉄の取り込みを減少させます。 この二重のメカニズムにより、細胞壁合成と鉄代謝が阻害され、細菌細胞の死滅につながります .

6. 類似の化合物との比較

パシニアジドは、イソニアジドと4-アミノサリチル酸の組み合わせにより、結核の治療に相乗効果を発揮するため、ユニークなものです。類似の化合物には以下のようなものがあります。

イソニアジド: 結核の治療に単独で、または他の薬物と組み合わせて使用される殺菌剤。

4-アミノサリチル酸: 葉酸合成とミコバクチン合成を阻害する抗結核薬。

リファンピシン: 細菌のRNA合成を阻害する別の抗結核薬。

エタンブトール: 細菌の細胞壁の合成を阻害する薬物。

パシニアジドのユニークさは、イソニアジドと4-アミノサリチル酸の効果を組み合わせ、結核の治療に包括的なアプローチを提供できる点にあります .

類似化合物との比較

Pasiniazid is unique due to its combination of isoniazid and 4-aminosalicylic acid, which provides a synergistic effect in treating tuberculosis. Similar compounds include:

Isoniazid: A bactericidal agent used alone or in combination with other drugs to treat tuberculosis.

4-Aminosalicylic acid: An anti-tuberculosis drug that inhibits folic acid synthesis and mycobactin synthesis.

Rifampicin: Another anti-tuberculosis drug that inhibits bacterial RNA synthesis.

Ethambutol: A drug that inhibits the synthesis of the bacterial cell wall.

This compound’s uniqueness lies in its ability to combine the effects of isoniazid and 4-aminosalicylic acid, providing a more comprehensive approach to tuberculosis treatment .

生物活性

Pasiniazid is a novel compound derived from the combination of isoniazid (INH) and para-aminosalicylic acid (PAS). Its development aims to enhance the treatment of multidrug-resistant tuberculosis (MDR-TB) by addressing the limitations associated with traditional therapies. This article reviews the biological activity of this compound, focusing on its efficacy against Mycobacterium tuberculosis, resistance patterns, and potential therapeutic applications.

This compound is structured to delay the acetylation of isoniazid, which enhances its bactericidal effect. This modification allows this compound to maintain activity against certain strains of M. tuberculosis that have developed resistance to INH and PAS. The compound's mechanism involves binding to the N site in the INH molecular structure, which is crucial for its activity against tuberculosis bacteria.

In Vitro Studies

Recent studies have demonstrated that this compound retains significant efficacy against INH-resistant strains of M. tuberculosis. A study involving 109 INH-resistant isolates revealed that 19.3% exhibited resistance to this compound, while 11.9% showed resistance to PAS . Notably, among isolates resistant to PAS, a majority remained susceptible to this compound, indicating its potential as a therapeutic alternative.

Table 1: Resistance Patterns of this compound

| Resistance Type | Number of Isolates | Resistant (%) | Susceptible (%) |

|---|---|---|---|

| INH-R / PAS-S | 87 | 26.4 | 73.6 |

| INH-S / PAS-R | 3 | 0 | 100 |

| INH-R / PAS-R | 50 | 92 | 8 |

| INH-S / PAS-S | 54 | 1.9 | 98.1 |

| MDR-TB | 52 | 46.2 | 53.8 |

This table summarizes the susceptibility rates of this compound against various resistance profiles in clinical isolates.

Clinical Applications and Case Studies

This compound has been incorporated into treatment regimens for patients with MDR-TB, particularly those with low resistance to INH. A multicenter prospective study in eastern China evaluated the efficacy and safety of a regimen including this compound alongside other agents such as Amikacin and Fluoroquinolones. The results indicated a significant sputum negative conversion rate at various time points during treatment, highlighting its effectiveness .

Table 2: Treatment Outcomes with this compound

| Time Point (Months) | Newly Treated (n=36) | Retreated (n=78) | p-value |

|---|---|---|---|

| Sputum Negative Conversion Rate at Month 2 (%) | 41.67 | 23.08 | <0.01 |

| Sputum Negative Conversion Rate at Month 3 (%) | 91.67 | 69.23 | <0.01 |

| Sputum Negative Conversion Rate at Month 6 (%) | 94.44 | 70.51 | <0.01 |

The study demonstrated that newly treated patients had a significantly higher rate of sputum conversion compared to retreated patients, suggesting that this compound may be more effective in treatment-naïve individuals.

Resistance Mechanisms

Despite its efficacy, some strains exhibit resistance to this compound, primarily due to mutations in critical genes such as katG and inhA promoter regions . Understanding these resistance mechanisms is vital for optimizing treatment strategies and improving patient outcomes.

特性

IUPAC Name |

4-amino-2-hydroxybenzoic acid;pyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.C6H7N3O/c8-4-1-2-5(7(10)11)6(9)3-4;7-9-6(10)5-1-3-8-4-2-5/h1-3,9H,8H2,(H,10,11);1-4H,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPHTRVPGYGVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(=O)O.C1=CN=CC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174700 | |

| Record name | Pasiniazid [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2066-89-9 | |

| Record name | Pasiniazid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2066-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pasiniazid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002066899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pasiniazid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pasiniazid [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pasiniazid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PASINIAZID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83J17CN0MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。